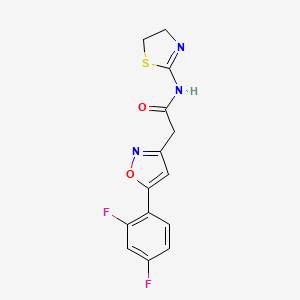

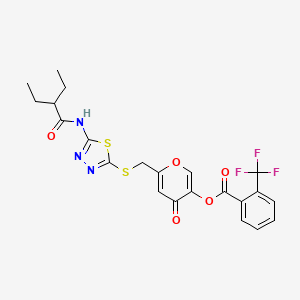

(E)-3-methyl-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalysis

Schiff bases like our compound of interest are known for their ability to act as catalysts in various chemical reactions. They can facilitate the acceleration of chemical processes, which is crucial in industrial chemistry for the synthesis of various products. The presence of functional group moieties in the compound allows for easy binding to metals, forming organometallic complexes that can be used in catalytic systems .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , showing effectiveness against pathogenic bacteria. This makes it a potential candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. Its ability to inhibit bacterial growth can be harnessed in medical research and pharmaceutical applications .

Antifungal and Antiviral Applications

Similar to its antibacterial properties, the compound also exhibits antifungal and antiviral activities . This broadens its scope in the pharmaceutical industry, where it could be used in the treatment of various fungal and viral infections. Research into its efficacy against specific strains of viruses and fungi could lead to the development of targeted therapies .

Anticancer Potential

Schiff bases are being explored for their anticancer properties , and our compound is no exception. Its ability to bind to certain metal ions can be exploited to create organometallic compounds that target cancer cells, potentially leading to new treatments and drugs in oncology .

Analytical Chemistry Tools

The compound’s functional groups make it suitable for use as a Fluorometric Analytical Reagent . It can be used in analytical chemistry to detect the presence of various substances through fluorescence, which is valuable in both research and industrial quality control processes .

Optical Properties for Sensing Applications

Research has shown that Schiff bases can have interesting optical properties , such as fluorescence. These properties can be utilized in the development of chemisensors, which are chemical sensors that can detect the presence of specific ions or molecules. The compound’s ability to change its fluorescence in response to environmental factors makes it a good candidate for sensing applications .

Electrochemical Applications

The compound’s structure allows for its use in electrochemistry , particularly in the metallization process. It can be used to form organotin compounds, which have applications in the creation of electronic devices and components .

Biological Evaluation and Drug Design

Finally, the compound’s biological activity can be evaluated through various theoretical and experimental methods, such as Density Functional Theory (DFT) calculations and molecular docking . These studies can help in understanding the compound’s interactions at the molecular level, which is essential in drug design and discovery .

Mechanism of Action

Target of Action

Similar compounds, such as schiff bases and chalcones, have been shown to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and nucleic acids, leading to their diverse biological effects .

Mode of Action

It is known that the molecular structure of schiff base compounds determines their mode of interaction and inhibition effectiveness with bacteria and fungi . In particular, Schiff bases composed of nitrobenzaldehyde are very promising in the search of new functional materials .

Biochemical Pathways

It is known that schiff base compounds can interfere with the synthesis of bacterial nucleic acids and proteins, leading to their antimicrobial activity .

Pharmacokinetics

It is known that these properties greatly influence the bioavailability of a compound . In silico models related to ADME are often used to predict these properties .

Result of Action

Schiff base compounds and their chalcone derivatives have been shown to exhibit properties like antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic .

properties

IUPAC Name |

5-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-8-6-11(15-14-8)12(18)16-13-7-9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,14,15)(H,16,18)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXFVFKPUVVMAP-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-methyl-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(1-Cyano-2-methylpropyl)carbamoyl]ethyl}sulfamoyl)benzamide](/img/structure/B2948446.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2948448.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2948450.png)

![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)

![N-(2,4-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2948463.png)

![8-(3-((4-ethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948465.png)

![2-(2,4-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2948466.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2948467.png)